N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features an indole moiety, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method can be combined with N-alkylation to introduce the indole moiety . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole compounds .
Scientific Research Applications
N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The pyrazole ring can also interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyrazole-based compounds. Examples include:
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxamide: A simpler pyrazole derivative.
Uniqueness
N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O/c1-18-24(26(31)27-17-21-16-20-12-8-9-15-23(20)28-21)25(19-10-4-2-5-11-19)29-30(18)22-13-6-3-7-14-22/h2-16,28H,17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOXQYAVEZCXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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